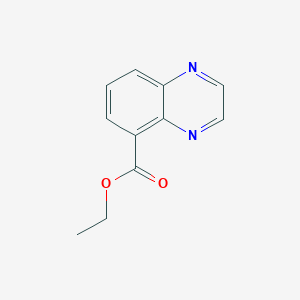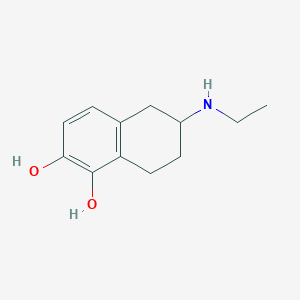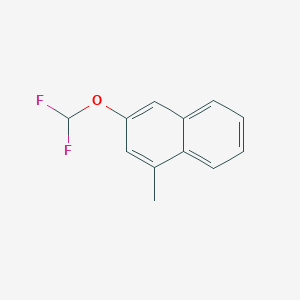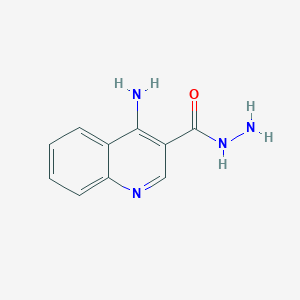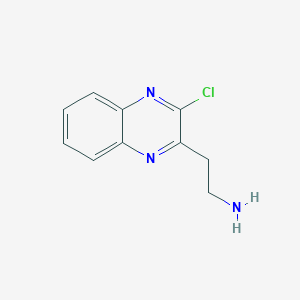
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a substituted indene group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Indene Derivative: The starting material, 5-methylindene, can be synthesized through the alkylation of indene with methyl iodide in the presence of a strong base such as sodium hydride.
Cyclization to Form the Imidazole Ring: The indene derivative is then reacted with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the indene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and indene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar structure but with a phenyl group instead of the indene group.
2-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole: Similar structure but without the methyl substitution on the indene group.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-(5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-2-4-11-10(8-9)3-5-12(11)13-14-6-7-15-13/h2,4,8,12H,3,5-7H2,1H3,(H,14,15) |
InChI 键 |
CIUWFCKGOVODNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC2)C3=NCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



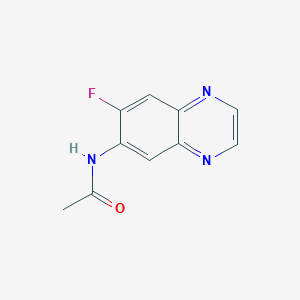
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)

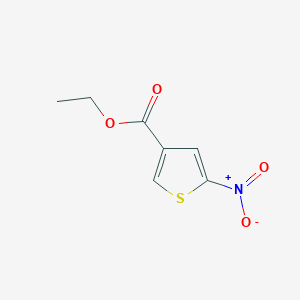

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
